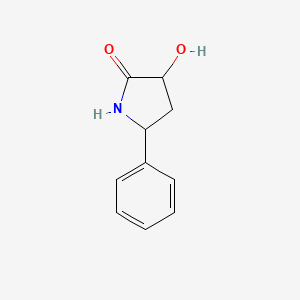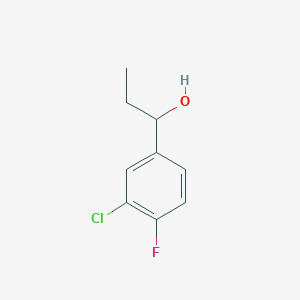
1-(3-Chloro-4-fluorophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H10ClFO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-chloro-1-(4-fluorophenyl)propan-1-one using sodium borohydride (NaBH4) in methanol (MeOH) at 0°C. The reaction mixture is then allowed to reach room temperature and stirred for an hour .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 4-fluorophenylacetone with aluminum chloride (AlCl3) to form an intermediate, which is then reacted with hydrogen chloride (HCl) to produce the corresponding chlorinated compound. This chlorinated compound is subsequently reacted with 1,3-propanediol to yield this compound[2][2].
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.
Major Products:
Oxidation: The major products include 3-chloro-4-fluorophenylpropan-1-one and 3-chloro-4-fluorobenzoic acid.
Reduction: The major product is 1-(3-chloro-4-fluorophenyl)propane.
Substitution: The products depend on the nucleophile used, such as 1-(3-hydroxy-4-fluorophenyl)propan-1-ol when hydroxide is used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring influence the compound’s reactivity and binding affinity to various biological receptors. The electron-withdrawing effects of these substituents stabilize the compound and enhance its interaction with target proteins and enzymes .
Comparison with Similar Compounds
3-Chloro-1-(4-fluorophenyl)propan-1-one: This compound is a precursor in the synthesis of 1-(3-chloro-4-fluorophenyl)propan-1-ol.
1-(3-Chloro-4-fluorophenyl)propane: A reduced form of the compound.
3-Fluoro-1-propanol: A structurally similar compound with a fluoro substituent but lacking the chloro group.
Uniqueness: this compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5,9,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLAAQVGXUCXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2945582.png)
![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2945584.png)
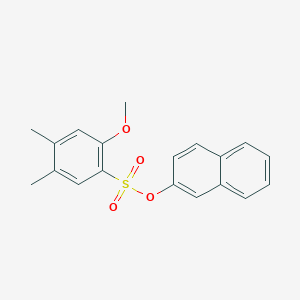

![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2945591.png)
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2945592.png)
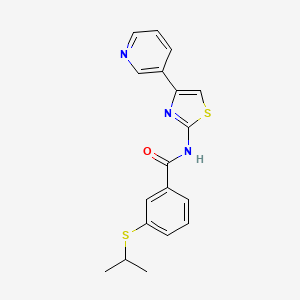
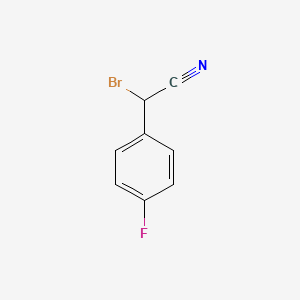
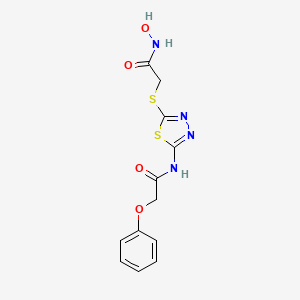
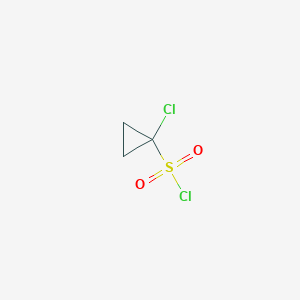
![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2945602.png)
![(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945603.png)
